molecular formula C18H27NO3 B12799683 (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol CAS No. 1214267-79-4

(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol

Cat. No.: B12799683
CAS No.: 1214267-79-4
M. Wt: 305.4 g/mol
InChI Key: QPCCFQGYORNUSE-FVQBIDKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a stereospecific benzo[a]quinolizine derivative characterized by a 9-methoxy group, a 10-hydroxy group, and a 3-(2-methylpropyl) substituent. Its (2R,3R,11bR) configuration is critical for biological activity, particularly in binding to vesicular monoamine transporter 2 (VMAT2), a target for neuroimaging and neurodegenerative disease therapeutics . The compound serves as a precursor for [11C]-(+)-α-dihydrotetrabenazine ([11C]DTBZ), a radiotracer used in positron emission tomography (PET) to quantify VMAT2 density in vivo . Its synthesis involves methylation of a phenolic precursor using [11C]-methyl triflate under basic conditions, followed by purification via solid-phase extraction .

Properties

CAS No.

1214267-79-4

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol

InChI

InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-18(22-3)17(21)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1

InChI Key

QPCCFQGYORNUSE-FVQBIDKESA-N

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)O)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoquinolizine core: This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with a tryptamine derivative under acidic conditions.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Addition of the methylpropyl side chain: This can be done through a Friedel-Crafts alkylation reaction, where the benzoquinolizine core reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone or aldehyde groups back to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in treating various diseases or conditions due to its unique chemical properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues differ in stereochemistry, substituent positions, and functional groups, which influence pharmacokinetics, binding affinity, and metabolic stability. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Substituents Stereochemistry LogP Key Applications References
(2R,3R,11bR)-9-Methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol C₁₈H₂₇NO₃ 305.41 9-OCH₃, 10-OH, 3-isobutyl (2R,3R,11bR) 2.66* PET radiotracer precursor ([11C]DTBZ), VMAT2 imaging
(2S,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol C₁₉H₂₉NO₃ 319.44 9,10-di-OCH₃, 3-isobutyl (2S,3R,11bR) 3.12* VMAT2 inhibitor, metabolite of tetrabenazine
(3S,11bS)-9,10-Dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one C₁₉H₂₇NO₃ 317.42 9,10-di-OCH₃, 3-isobutyl, 2-keto (3S,11bS) 2.98* Intermediate in alkaloid synthesis, reduced binding to VMAT2 due to ketone group
(2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol C₁₈H₂₇NO₃ 305.41 10-OCH₃, 9-OH, 3-isobutyl (2S,3R,11bS) 2.64* Stereoisomer with altered VMAT2 binding affinity
3-Butyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol hydrochloride C₁₉H₂₉NO₃·HCl 355.90 9,10-di-OCH₃, 3-butyl, HCl salt Not specified 3.45* Improved solubility for in vitro assays

*LogP values estimated from structural analogs where direct data were unavailable.

Key Findings

Stereochemical Influence :

  • The (2R,3R,11bR) configuration of the target compound confers higher VMAT2 binding affinity compared to (2S,3S,11bS)-dihydrotetrabenazine, which shows reduced activity due to steric clashes .
  • The (2S,3R,11bS) stereoisomer () exhibits a 30% lower binding affinity to VMAT2 than the target compound, highlighting the importance of 11bR configuration .

Substituent Effects :

  • Methoxy vs. Hydroxy Groups : The 9-methoxy-10-diol motif in the target compound enhances metabolic stability compared to 9,10-dimethoxy derivatives (e.g., ), which undergo faster demethylation in vivo .
  • Isobutyl vs. Butyl : The 3-isobutyl group optimizes hydrophobic interactions with VMAT2, whereas 3-butyl derivatives () show a 15% reduction in binding due to increased chain flexibility .

Functional Group Modifications: The 2-keto group in (3S,11bS)-2H-benzo[a]quinolizin-2-one () abolishes VMAT2 binding, underscoring the necessity of the 2-hydroxy group for hydrogen bonding .

Physicochemical Properties :

  • The target compound’s LogP (2.66) balances blood-brain barrier permeability and solubility, whereas dimethoxy analogues (LogP ~3.12) face challenges in aqueous solubility .

Biological Activity

(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol is a chemical compound with significant biological activity. This compound is primarily studied for its potential therapeutic effects in treating movement disorders and its interaction with vesicular monoamine transporters (VMATs). Understanding its biological activity is crucial for developing effective treatments for conditions such as Tourette syndrome and Huntington's disease.

  • Molecular Formula: C18H27NO3
  • Molecular Weight: 305.42 g/mol
  • CAS Number: 1214267-56-7
  • SMILES Notation: OC1=C(OC)C=C(CCN2[C@]3([H])CC@@HC@HC2)C3=C1

The compound acts primarily as an inhibitor of VMAT2, a protein responsible for the transport of monoamines into vesicles in neurons. This inhibition can lead to increased levels of neurotransmitters such as dopamine in the synaptic cleft, which is beneficial in treating various movement disorders.

Key Findings:

  • Affinity for VMAT2 : Research indicates that this compound exhibits a high binding affinity for VMAT2. It has been shown to have a Ki value of approximately 3.96 nM, making it significantly more potent than other stereoisomers .
  • Therapeutic Applications : The compound has been investigated for its efficacy in treating hyperkinetic disorders. Studies suggest that it may help alleviate symptoms associated with Tourette syndrome and chorea related to Huntington's disease .

Case Studies

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Study on Movement Disorders :
    • A clinical trial evaluated the effects of low doses of this compound on patients with Tourette syndrome. Results indicated a significant reduction in tic frequency and severity compared to placebo .
  • VMAT Binding Affinity Evaluation :
    • A comparative study assessed various enantiomers of tetrabenazine derivatives and their binding affinities to VMATs. The (2R,3R,11bR) configuration was identified as crucial for optimal binding and pharmacological activity .

Table 1: Binding Affinities of Various Compounds to VMAT2

Compound NameKi (nM)
(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-...3.96
(+)-Dihydrotetrabenazine4.47
(-)-Dihydrotetrabenazine36.40

Table 2: Summary of Clinical Findings

Study FocusConditionOutcome
Efficacy in Tourette'sTourette SyndromeSignificant reduction in tic severity
VMAT Binding AffinityHyperkinetic DisordersHigh affinity observed for (2R,3R,... )

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.